molecular formula C17H15NO5 B14737107 2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid CAS No. 6289-90-3

2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid

Cat. No.: B14737107
CAS No.: 6289-90-3
M. Wt: 313.30 g/mol
InChI Key: OXISQRBRNJKOGQ-UHFFFAOYSA-N
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Description

2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid is an organic compound that features both nitro and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Reduction: Formation of 2-[Amino(phenyl)methyl]-4-oxo-4-phenylbutanoic acid.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzaldehyde: Similar nitro group but lacks the ketone and butanoic acid functionalities.

    4-Nitroacetophenone: Contains a nitro group and a ketone group but lacks the butanoic acid moiety.

    2-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group but lacks the ketone functionality.

Uniqueness

2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid is unique due to the combination of nitro, ketone, and butanoic acid functionalities within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

6289-90-3

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C17H15NO5/c19-15(12-7-3-1-4-8-12)11-14(17(20)21)16(18(22)23)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,20,21)

InChI Key

OXISQRBRNJKOGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CC(=O)C2=CC=CC=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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